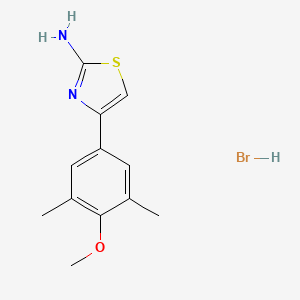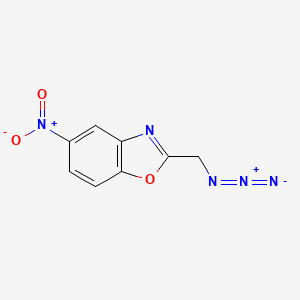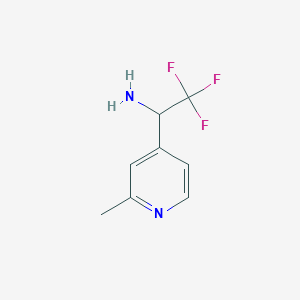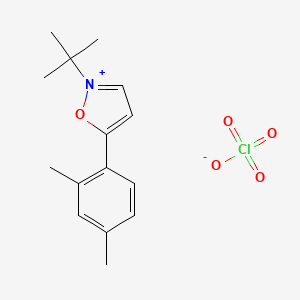
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butyl group, a dimethylphenyl group, and an oxazolium ion, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazolium ion. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazoles, while reduction can produce amines.
Scientific Research Applications
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazolium ion can act as an electrophile, facilitating various biochemical reactions. The pathways involved often include the modulation of oxidative stress and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Used as a ligand in coordination chemistry.
Uniqueness
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Unlike similar compounds, it possesses both an oxazolium ion and a perchlorate group, enhancing its versatility in chemical reactions and research applications.
Properties
CAS No. |
918884-95-4 |
|---|---|
Molecular Formula |
C15H20ClNO5 |
Molecular Weight |
329.77 g/mol |
IUPAC Name |
2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C15H20NO.ClHO4/c1-11-6-7-13(12(2)10-11)14-8-9-16(17-14)15(3,4)5;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GFWHESQWGRAFBO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=[N+](O2)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


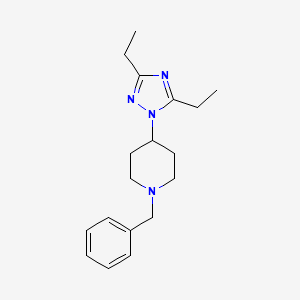
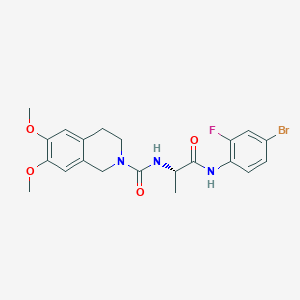
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
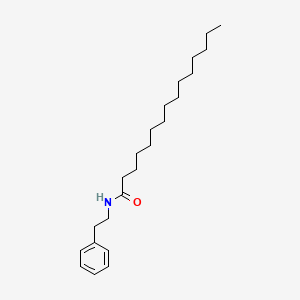
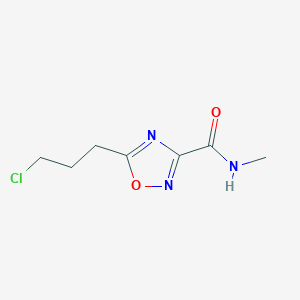
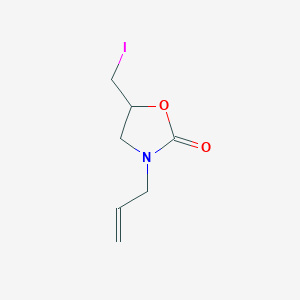

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
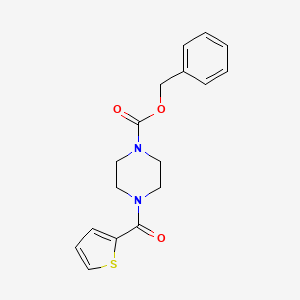
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
